Asymmetric organocatalytic reductions mediated by dihydropyridines†

Organic & Biomolecular Chemistry Pub Date: 2007-09-11 DOI: 10.1039/B711499K

Abstract

Catalytic asymmetric reduction reactions have long been the preserve of the transition metal catalyst. Inspired by the myriad efficient enzyme-catalysed reduction reactions routine in biological systems, chemists have recently begun to design chiral metal-free organocatalysts that employ synthetic dihydropyridine NADH analogues as the hydride source with impressive results. Recent developments in this burgeoning field are discussed.

Graphical abstract: Asymmetric organocatalytic reductions mediated by dihydropyridines
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